Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate
Description
Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate (CAS: 1274530-16-3) is a pyridine-derived compound with a molecular formula of C₁₄H₂₀N₂O₃ and a molecular weight of 264.32 g/mol . Its structure features:
- An ethyl ester at position 3 of the pyridine ring.
- A 4-aminocyclohexyloxy substituent at position 4.
Properties
IUPAC Name |
ethyl 6-(4-aminocyclohexyl)oxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-18-14(17)10-3-8-13(16-9-10)19-12-6-4-11(15)5-7-12/h3,8-9,11-12H,2,4-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKVSCYFLSWNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)OC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Starting Materials
- Ethyl 6-hydroxypyridine-3-carboxylate or ethyl 6-halopyridine-3-carboxylate (as the pyridine core with a reactive group at C-6)
- (1R,4R)-4-aminocyclohexanol or protected derivatives thereof to control regio- and stereochemistry
Reaction Conditions
- The nucleophilic substitution typically requires basic conditions to deprotonate the hydroxyl group of the cyclohexanol, enhancing its nucleophilicity.
- Solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used to dissolve both reactants and facilitate the reaction.
- Elevated temperatures (e.g., 60–120 °C) are applied to drive the substitution.
- Protection of the amino group on cyclohexanol (e.g., as a carbamate or amide) may be necessary to prevent side reactions.
- After ether formation, deprotection steps yield the free amine.
Detailed Preparation Method from Patent Literature
A comprehensive synthetic route is described in patent WO2010032875A2, which covers heterocyclic carboxamide derivatives including compounds structurally related to this compound.
Stepwise Synthesis
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of pyridine intermediate | Starting from ethyl 6-halopyridine-3-carboxylate | Halogen (Cl, Br) serves as leaving group |
| 2 | Nucleophilic substitution with protected 4-aminocyclohexanol | Base (e.g., K2CO3), polar aprotic solvent, heat | Formation of ether linkage |
| 3 | Deprotection of amino group | Acidic or hydrogenation conditions depending on protecting group | Yields free amine |
| 4 | Purification | Chromatography or crystallization | Ensures high purity |
Research Findings
- The trans stereochemistry of the 4-aminocyclohexyl moiety is critical for biological activity and is preserved through careful stereoselective synthesis.
- The choice of protecting groups and reaction conditions influences yield and purity significantly.
- The final compound can be converted to dihydrochloride salt to improve stability and handling.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group on the cyclohexyl ring can be oxidized to form a nitro group, resulting in Ethyl 6-[(4-nitrocyclohexyl)oxy]pyridine-3-carboxylate.
Reduction: The pyridine ring can be reduced to form a pyridine derivative with different functional groups.
Substitution: The ethyl ester group can be substituted with other functional groups, such as hydroxyl or amino groups, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxylamine (NH2OH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl 6-[(4-nitrocyclohexyl)oxy]pyridine-3-carboxylate
Reduction: Reduced pyridine derivatives
Substitution: Hydroxyl or amino-substituted derivatives
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.
Biology
In biological research, Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate can be utilized as a probe to study enzyme-substrate interactions. Its ability to interact with biological systems enhances our understanding of various biochemical processes.
Medicine
The compound shows potential therapeutic applications, particularly in drug development targeting diseases such as cancer and infections. Its mechanism of action often involves modulation of signaling pathways or inhibition of specific enzymes, making it a candidate for further pharmacological studies .
Industry
In industrial applications, this compound is used in the production of coatings, adhesives, and other materials due to its chemical stability and reactivity. Its properties make it suitable for enhancing the performance characteristics of these products.
Case Study 1: Drug Development
A study focusing on the optimization of inhibitors for Plasmodium falciparum calcium-dependent protein kinase demonstrated that modifications of pyridine derivatives significantly improved their potency against malaria parasites. The incorporation of the ethyl 6-[(4-aminocyclohexyl)oxy]pyridine structure led to enhanced bioavailability and efficacy in vivo .
Research on pyrrolo[3,4-c]pyridines indicated that derivatives similar to this compound exhibited significant anti-HIV activity. The structural modifications influenced their interaction with biological targets, showcasing the importance of the compound's design in therapeutic applications .
Mechanism of Action
The mechanism by which Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Physicochemical Properties
Key Research Findings
- Bioactivity Trends: The ethyl ester at position 3 is critical for activity across analogs, while substituents at position 6 dictate target specificity. For example: Bromobenzofuran (compound 11) enhances antimicrobial activity .
- Stability and Reactivity : Chlorination at position 5 (e.g., ) suggests the pyridine ring’s susceptibility to electrophilic substitution, which could be exploited for further derivatization of the target compound.
Biological Activity
Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate, a compound with the CAS number 1274530-16-3, has gained attention in recent years due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group on the cyclohexyl ring allows for hydrogen bonding and other interactions that may enhance binding affinity to target sites.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antitumor Activity : Similar compounds within the pyridine class have demonstrated antitumor effects by inducing apoptosis in cancer cells. The potential for this compound to exhibit similar effects warrants further investigation.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may also play a role in protecting neuronal cells from damage.
Case Studies
- Antimicrobial Studies : A study conducted on derivatives of pyridine compounds indicated that modifications to the structure can enhance antibacterial activity. This compound was tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.
- Antitumor Activity : In vitro studies have shown that similar pyridine derivatives can induce cell cycle arrest in cancer cell lines. This compound's potential in this area remains to be fully explored but is supported by its structural characteristics.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution between ethyl 6-hydroxypyridine-3-carboxylate and 4-aminocyclohexanol derivatives. Key steps include:
- Activation of the hydroxyl group via tosylation or Mitsunobu reaction to facilitate substitution .
- Use of polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K₂CO₃) to enhance reactivity.
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization.
- Data Insight : Yields range from 60–80% depending on the leaving group and catalyst. For example, Mitsunobu conditions (DIAD, PPh₃) improve regioselectivity but may require strict anhydrous handling .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., triclinic P1 space group observed in analogs) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C-6 oxy-proton at δ ~4.5 ppm; cyclohexyl NH₂ protons at δ ~1.5–2.0 ppm) .
- LC-MS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 279.3) .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity studies of this compound?
- Methodology :
- Dose-response profiling : Use in vitro assays (e.g., kinase inhibition, cytotoxicity) across multiple cell lines to identify off-target effects .
- Metabolic stability assays : Evaluate hepatic microsomal stability to rule out rapid degradation as a false-negative source .
- Structural analogs : Compare activity with derivatives (e.g., ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate) to isolate pharmacophore contributions .
- Case Study : Discrepancies in PI3Kα inhibition (IC₅₀) may arise from assay conditions (ATP concentration, incubation time); validate using orthogonal methods like SPR .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Methodology :
- Molecular docking : Screen against target proteins (e.g., PI3Kα) using software like AutoDock Vina to prioritize substituents (e.g., cyclohexylamine vs. piperazine) .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to predict optimal substituents .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to identify critical residues (e.g., Lys802 in PI3Kα) .
Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?
- Methodology :
- Solvent screening : Use vapor diffusion with 2:1 DCM/methanol or slow evaporation from ethanol to obtain single crystals .
- Cryoprotection : Add 20% glycerol to prevent ice formation during data collection at 100 K .
- Data refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen-bond network validation (R-factor < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
